N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)-4-propoxybenzamide
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Overview
Description
N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)-4-propoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene hydrazine core, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)-4-propoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzylidene hydrazine intermediate, followed by the introduction of the propynyloxy and propoxybenzamide groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and alkynes, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The benzylidene hydrazine core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide
- 3-Methyl-N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide
- 4-Methoxy-N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide
Uniqueness
N-(2-Oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
769149-32-8 |
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Molecular Formula |
C22H23N3O4 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C22H23N3O4/c1-3-13-28-19-11-9-17(10-12-19)22(27)23-16-21(26)25-24-15-18-7-5-6-8-20(18)29-14-4-2/h2,5-12,15H,3,13-14,16H2,1H3,(H,23,27)(H,25,26)/b24-15+ |
InChI Key |
XFXZPHREEMFPHS-BUVRLJJBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC#C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC#C |
Origin of Product |
United States |
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